Allofuranuronic acid, 5-(2-amino-2,3-dideoxy-L-erythro-pentonamido)-1,5-dideoxy-1-(3,4-dihydro-5-(hydroxymethyl)-2,4-dioxo-1(2H)-pyrimidinyl)-, monocarbamate (ester), beta-D-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allofuranuronic acid, 5-(2-amino-2,3-dideoxy-L-erythro-pentonamido)-1,5-dideoxy-1-(3,4-dihydro-5-(hydroxymethyl)-2,4-dioxo-1(2H)-pyrimidinyl)-, monocarbamate (ester), beta-D- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allofuranuronic acid, 5-(2-amino-2,3-dideoxy-L-erythro-pentonamido)-1,5-dideoxy-1-(3,4-dihydro-5-(hydroxymethyl)-2,4-dioxo-1(2H)-pyrimidinyl)-, monocarbamate (ester), beta-D- typically involves multi-step organic reactions. These steps may include:
Formation of the furanuronic acid backbone: This can be achieved through the oxidation of furan derivatives.
Introduction of the amino group: This step often involves the use of protecting groups to ensure selective reactions.
Attachment of the pyrimidinyl group: This can be done through nucleophilic substitution reactions.
Formation of the monocarbamate ester: This step typically involves the reaction of the compound with carbamoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Allofuranuronic acid, 5-(2-amino-2,3-dideoxy-L-erythro-pentonamido)-1,5-dideoxy-1-(3,4-dihydro-5-(hydroxymethyl)-2,4-dioxo-1(2H)-pyrimidinyl)-, monocarbamate (ester), beta-D- can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups in the pyrimidinyl ring can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield formyl or carboxyl derivatives, while reduction of the carbonyl groups can yield hydroxyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biochemical pathways.
Medicine: Potential use as a drug or drug precursor.
Industry: Use in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Furanuronic acids: Compounds with a similar furan-based backbone.
Pyrimidinyl derivatives: Compounds containing the pyrimidinyl group.
Carbamate esters: Compounds with similar ester functional groups.
Properties
CAS No. |
22976-88-1 |
---|---|
Molecular Formula |
C17H25N5O12 |
Molecular Weight |
491.4 g/mol |
IUPAC Name |
2-[(2-amino-5-carbamoyloxy-4-hydroxypentanoyl)amino]-2-[3,4-dihydroxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]acetic acid |
InChI |
InChI=1S/C17H25N5O12/c18-7(1-6(24)4-33-16(19)31)13(28)20-8(15(29)30)11-9(25)10(26)14(34-11)22-2-5(3-23)12(27)21-17(22)32/h2,6-11,14,23-26H,1,3-4,18H2,(H2,19,31)(H,20,28)(H,29,30)(H,21,27,32) |
InChI Key |
PTLPNIZVMLFTPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)C(C(=O)O)NC(=O)C(CC(COC(=O)N)O)N)O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.